![molecular formula C24H15NO2 B5821534 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)
6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, also known as clozapine, is a tricyclic dibenzodiazepine derivative that exhibits antipsychotic properties. It was first synthesized in 1958 by Wander AG, Basel, Switzerland, and was approved for clinical use in 1972. Clozapine is widely used in the treatment of schizophrenia, a severe mental disorder that affects approximately 1% of the global population.
Mechanism of Action
Clozapine acts by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This leads to a reduction in the symptoms of schizophrenia, such as hallucinations and delusions. It also has an affinity for other receptors, including the dopamine D1, D2, and D3 receptors, as well as the muscarinic M1-M5 receptors.
Biochemical and Physiological Effects:
Clozapine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects. It also has an inhibitory effect on the release of glutamate, an excitatory neurotransmitter that is involved in the pathophysiology of schizophrenia.
Advantages and Limitations for Lab Experiments
Clozapine is a valuable tool for investigating the mechanisms underlying schizophrenia and other psychiatric disorders. It has been used extensively in animal models to study the effects of dopamine and serotonin receptor blockade on behavior. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity.
Future Directions
There are several areas of research that could benefit from further investigation of 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. These include:
1. The development of new antipsychotic drugs that target the dopamine and serotonin receptors.
2. The investigation of the role of glutamate in the pathophysiology of schizophrenia.
3. The development of more effective treatments for schizophrenia and other psychiatric disorders.
4. The investigation of the long-term effects of 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione treatment on the brain and behavior.
5. The identification of biomarkers that can predict the response to 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione and other antipsychotic drugs.
6. The investigation of the potential use of 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a tricyclic dibenzodiazepine derivative that exhibits antipsychotic properties. It acts by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain, leading to a reduction in the symptoms of schizophrenia. Clozapine has been extensively studied for its antipsychotic properties and has been found to be effective in the treatment of schizophrenia. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective treatments for psychiatric disorders.
Synthesis Methods
The synthesis of 6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves the reaction of 2-naphthylamine with phthalic anhydride in the presence of concentrated sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The yield of the synthesis process varies between 30-50%, depending on the reaction conditions.
Scientific Research Applications
Clozapine has been extensively studied for its antipsychotic properties and has been found to be effective in the treatment of schizophrenia. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression.
properties
IUPAC Name |
6-naphthalen-2-ylbenzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c26-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24(27)25(23)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCIUDARNVBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

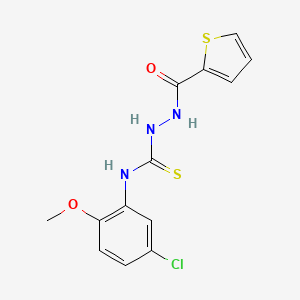

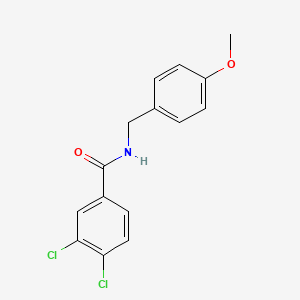
![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)
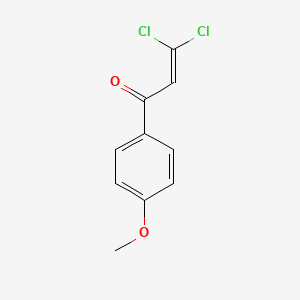
![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
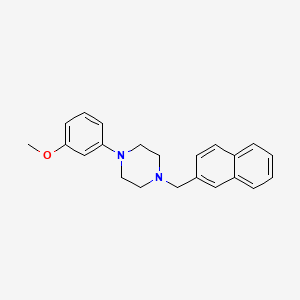
![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

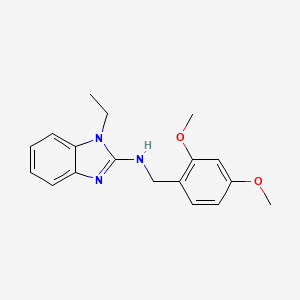
![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)